2',5'-Dichloro-3-phenylpropiophenone molecular weight and formula
The following technical guide details the physicochemical profile, synthetic pathways, and experimental utility of 2',5'-Dichloro-3-phenylpropiophenone , a halogenated dihydrochalcone derivative used primarily as a scaff...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, synthetic pathways, and experimental utility of 2',5'-Dichloro-3-phenylpropiophenone , a halogenated dihydrochalcone derivative used primarily as a scaffold in medicinal chemistry and organic synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
2',5'-Dichloro-3-phenylpropiophenone (also known as 1-(2,5-dichlorophenyl)-3-phenylpropan-1-one) is a lipophilic aryl ketone. Structurally, it consists of a propiophenone core where the phenyl ring adjacent to the carbonyl group is substituted with chlorine atoms at the ortho (2') and meta (5') positions, while the aliphatic chain terminates in a phenyl group.
Core Data Table
Property
Value
CAS Registry Number
898788-81-3
IUPAC Name
1-(2,5-Dichlorophenyl)-3-phenylpropan-1-one
Molecular Formula
C₁₅H₁₂Cl₂O
Molecular Weight
279.16 g/mol
Exact Mass
278.0265 Da
Physical State
Solid (typically off-white to pale yellow crystalline powder)
Predicted LogP
~4.8 (Highly Lipophilic)
H-Bond Acceptors
1 (Carbonyl Oxygen)
H-Bond Donors
0
Structural Analysis
The molecule features two distinct aromatic systems separated by a flexible ethyl linker (
) and a carbonyl group. The 2,5-dichloro substitution pattern on the "A-ring" (carbonyl-adjacent) significantly alters the electronic environment, reducing the basicity of the carbonyl oxygen via inductive electron withdrawal, while simultaneously increasing metabolic stability against ring oxidation.
Synthetic Pathways and Logic
The synthesis of 2',5'-dichloro-3-phenylpropiophenone can be approached via two primary robust pathways. The choice of pathway depends on reagent availability and the desired scale.
Pathway A: Friedel-Crafts Acylation (Preferred)
This is the most direct industrial route. It utilizes 1,4-dichlorobenzene as the starting material. Due to the symmetry of 1,4-dichlorobenzene, acylation at any available position yields the 2,5-dichloro substitution pattern relative to the new acyl group.
Mechanism: Generation of an acylium ion from the acid chloride, followed by electrophilic aromatic substitution (EAS).
Pathway B: Chalcone Hydrogenation
This route involves the condensation of 2',5'-dichloroacetophenone with benzaldehyde to form the corresponding chalcone, followed by selective catalytic hydrogenation of the alkene.
Reagents: 2',5'-Dichloroacetophenone, Benzaldehyde, Base (NaOH),
, Pd/C.
Mechanism: Claisen-Schmidt condensation
-unsaturated ketone Catalytic reduction.
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for 2',5'-Dichloro-3-phenylpropiophenone.[1][2] Pathway A (Left) is preferred for atom economy; Pathway B (Right) is useful if the acetophenone precursor is already available.
Detailed Experimental Protocol (Pathway A)
This protocol describes the Friedel-Crafts acylation of 1,4-dichlorobenzene. This method is selected for its high regioselectivity and the low cost of starting materials.
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Quenching: Ice-water / dilute HCl
Step-by-Step Methodology
Apparatus Setup:
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Ensure all glassware is flame-dried.
Catalyst Suspension:
Charge the flask with 14.6 g of
and 50 mL of dry DCM . Cool the suspension to 0°C using an ice bath.
Acylating Agent Addition:
Dissolve 16.8 g of 3-phenylpropionyl chloride in 20 mL of DCM. Add this solution dropwise to the
suspension over 15 minutes. Observation: The mixture should turn yellow/orange as the acylium complex forms.
Substrate Addition:
Dissolve 14.7 g of 1,4-dichlorobenzene in 20 mL of DCM. Add this solution slowly to the reaction mixture.
Note: 1,4-dichlorobenzene is a solid; ensure it is fully dissolved before addition to prevent clogging.
Reaction Phase:
Allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 10% Ethyl Acetate in Hexanes). The product will appear as a UV-active spot with a lower
than the starting dichlorobenzene.
Quenching & Workup:
Pour the reaction mixture carefully onto 200 g of crushed ice containing 10 mL of concentrated HCl. This breaks the aluminum complex.
Separate the organic layer.[2] Extract the aqueous layer twice with DCM (
mL).
Combine organic layers, wash with saturated
(to remove acidic impurities), then brine.
Dry over anhydrous
and concentrate under reduced pressure.
Purification:
Recrystallize the crude solid from ethanol or a hexane/ethyl acetate mixture to obtain pure 2',5'-dichloro-3-phenylpropiophenone .
Applications & Utility
Heterocyclic Building Block
The ketone moiety serves as a critical electrophile for synthesizing bioactive heterocycles.
Pyrazolines: Reaction with hydrazine derivatives yields 3,5-diarylpyrazolines, often screened for antidepressant and anticonvulsant activity.
Thiazoles: Alpha-bromination of the ketone followed by reaction with thioamides (Hantzsch synthesis) generates thiazole derivatives.
Pharmacophore Scaffold
The 2,5-dichlorophenyl motif is a "privileged structure" in medicinal chemistry. The chlorine atoms increase lipophilicity (LogP ~4.8), enhancing membrane permeability, while sterically hindering metabolic degradation at the phenyl ring. This scaffold is relevant in the development of:
Antifungals: Analogous to miconazole/econazole structural logic.
Ion Channel Modulators: Lipophilic ketones often interact with voltage-gated channels.
References
Sigma-Aldrich. (n.d.). 1-(2,5-dichlorophenyl)-1-propanone Product Analysis. Retrieved from
ChemicalBook. (2024). 2',5'-Dichloro-3-phenylpropiophenone CAS 898788-81-3. Retrieved from
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 24725601, 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one (Structural Analog Reference). Retrieved from
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts protocols).
Physical Properties and Characterization of Chlorinated Propiophenone Derivatives
Executive Summary & Structural Classification Chlorinated propiophenone derivatives serve as critical intermediates in the synthesis of pharmaceutical compounds, including antidepressants (e.g., bupropion) and polymeriza...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Classification
Chlorinated propiophenone derivatives serve as critical intermediates in the synthesis of pharmaceutical compounds, including antidepressants (e.g., bupropion) and polymerization initiators. Their utility is defined by the precise location of the chlorine substituent, which drastically alters their physicochemical behavior, reactivity, and regulatory status.
This guide distinguishes between the two primary classes of derivatives:
Ring-Chlorinated Derivatives (Isomers): Chlorine is attached to the aromatic phenyl ring (2', 3', or 4' positions). These are stable, crystalline solids or high-boiling liquids used primarily as scaffold building blocks.
-Chlorinated Derivatives: Chlorine is attached to the aliphatic side chain at the alpha-carbon (adjacent to the carbonyl). These are highly reactive lachrymators and direct precursors to amino-ketones.
Structural Nomenclature
To ensure technical accuracy, this guide utilizes IUPAC nomenclature while referencing common trade names.
The physical state of these derivatives is governed by molecular symmetry and intermolecular forces (van der Waals and dipole-dipole interactions).
Comparative Physical Data Table
Data aggregated from standard chemical safety and property databases.
Property
3'-Chloropropiophenone
4'-Chloropropiophenone
2'-Chloropropiophenone
Propiophenone (Ref)
Physical State (25°C)
Crystalline Solid
Crystalline Solid / Flakes
Liquid
Liquid
Melting Point (°C)
45 – 54°C
35 – 37°C
< 20°C (n/a)
18.6°C
Boiling Point (760 mmHg)
~250°C (est)
266 – 267°C
~228°C (est)
218°C
Boiling Point (Reduced)
124°C @ 14 mmHg
95 – 97°C @ 1 mmHg
116°C @ reduced
95°C @ 10 mmHg
Density (g/cm³)
1.11
1.17
1.16
1.01
LogP (Octanol/Water)
3.04
2.94
2.6 – 2.9
2.90
Refractive Index ()
1.535
1.545
1.540
1.527
Analysis of Trends
Melting Point Symmetry Rule: 3'-Chloropropiophenone (meta) and 4'-Chloropropiophenone (para) exhibit higher melting points than the ortho isomer. The para isomer's symmetry typically facilitates better crystal packing, but in this specific derivative class, the meta isomer often displays a surprisingly high melting range (up to 54°C), likely due to specific dipole alignment in the crystal lattice.
Boiling Point Elevation: The addition of a chlorine atom increases the molecular weight and polarizability compared to unsubstituted propiophenone, raising the boiling point by approximately 40–50°C.
Solubility: All derivatives are highly soluble in polar aprotic solvents (DCM, acetone, DMSO) and alcohols (methanol, ethanol). Water solubility is negligible (< 0.5 g/L), necessitating organic co-solvents for aqueous reactions.
Spectroscopic Characterization
Accurate identification relies on distinguishing the aromatic substitution pattern (for ring isomers) or the aliphatic shift (for alpha-chloro derivatives).
Infrared (IR) Spectroscopy[15]
Carbonyl Stretch (
):
Ring-Chlorinated: The electron-withdrawing inductive effect (-I) of chlorine on the ring slightly increases the carbonyl frequency compared to propiophenone (
), typically appearing at 1690–1700 cm⁻¹ .
-Chlorinated: The chlorine atom adjacent to the carbonyl exerts a strong field effect, shifting the carbonyl band to higher frequencies (1700–1720 cm⁻¹ ) due to the inhibition of resonance.
C-Cl Stretch: Distinct bands appear in the fingerprint region (1000–1100 cm⁻¹ for aryl-Cl).
Nuclear Magnetic Resonance (
H-NMR)
The splitting pattern of the aromatic region is the definitive diagnostic tool.
Isomer
Aromatic Region ( ppm)
Multiplicity Pattern
Causality
4'-Chloro
7.4 – 7.9
AA'BB' System (Two doublets)
Symmetry of the para-substitution creates two equivalent sets of protons.
3'-Chloro
7.4 – 8.0
ABCD System (Complex multiplet)
Asymmetry leads to four distinct proton environments; often a singlet (H2) is visible.
2'-Chloro
7.3 – 7.6
Complex Multiplet
Steric crowding and ortho-effect compress the signals.
-Chloro
7.4 – 8.0
Standard Benzoyl Pattern
Key Feature: The aliphatic quartet () of propiophenone is replaced by a quartet/triplet shifted downfield (~5.2 ppm) for the proton.
Synthesis & Experimental Protocols
The synthesis route determines the impurity profile and physical form of the product.
Workflow Visualization
The following diagram contrasts the two primary synthetic pathways: Friedel-Crafts Acylation (Ring functionalization) vs. Alpha-Halogenation (Side-chain functionalization).
Caption: Comparative synthetic pathways. Pathway A yields stable ring isomers; Pathway B yields reactive alpha-chloro intermediates.
Protocol 1: Synthesis of 3'-Chloropropiophenone (Friedel-Crafts)
Objective: Produce high-purity crystalline solid for use as a stable intermediate.
Mechanism: Electrophilic aromatic substitution. The use of 3-chloropropionyl chloride locks the chlorine position relative to the carbonyl.
difference between 2',5'-dichloro and 2',4'-dichloro propiophenone isomers
An In-depth Technical Guide to the Core Differences Between 2',5'-dichloro and 2',4'-dichloro Propiophenone Isomers Abstract Positional isomerism presents a significant challenge and opportunity in chemical synthesis and...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Core Differences Between 2',5'-dichloro and 2',4'-dichloro Propiophenone Isomers
Abstract
Positional isomerism presents a significant challenge and opportunity in chemical synthesis and drug development. Compounds sharing the same molecular formula can exhibit vastly different physicochemical properties, reactivity, and biological activity based solely on the arrangement of substituents on an aromatic ring.[1][2] This guide provides a detailed comparative analysis of two such isomers: 2',5'-dichloropropiophenone and 2',4'-dichloropropiophenone. We will explore the fundamental differences in their structure, synthesis, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals. The accurate differentiation and selective synthesis of these isomers are critical, as the specific substitution pattern can profoundly influence a molecule's interaction with biological targets.[3][4]
Structural and Physicochemical Distinctions
The core difference between these two isomers lies in the substitution pattern of the two chlorine atoms on the phenyl ring relative to the propiophenone side chain. This seemingly minor structural variance gives rise to distinct physical and chemical properties.
2',4'-Dichloropropiophenone : The chlorine atoms are positioned at carbons 2 and 4 of the phenyl ring.
2',5'-Dichloropropiophenone : The chlorine atoms are positioned at carbons 2 and 5 of the phenyl ring.
This positional variance impacts the molecule's symmetry, dipole moment, and crystal lattice packing, which in turn influences properties like melting point and boiling point.
Caption: Chemical structures of the two propiophenone isomers.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of the two isomers. Data is sourced from chemical databases and predictive models where direct experimental values are unavailable.
Synthesis Strategy: The Causality of Isomer Formation
The selective synthesis of each isomer is dictated by the choice of the dichlorobenzene starting material in a Friedel-Crafts acylation reaction. The directing effects of the chlorine substituents on the aromatic ring govern the position of the incoming acyl group.
Synthesis of 2',4'-Dichloropropiophenone
This isomer is synthesized from m-dichlorobenzene (1,3-dichlorobenzene) . The two chlorine atoms are meta-directing. In the Friedel-Crafts acylation with propionyl chloride, the electrophilic attack is directed to the position ortho to one chlorine and para to the other (the C4 position), which is the most activated and sterically accessible site.
Caption: Synthetic pathway for 2',4'-dichloropropiophenone.
A typical synthesis involves refluxing m-dichlorobenzene and propionyl chloride in a solvent like carbon disulfide with anhydrous aluminum chloride as the Lewis acid catalyst for an extended period.[9]
Synthesis of 2',5'-Dichloropropiophenone
Conversely, this isomer is synthesized from p-dichlorobenzene (1,4-dichlorobenzene) .[10] Both chlorine atoms are ortho, para-directing. Since the para positions are blocked by the other chlorine atom, the acylation occurs at one of the ortho positions (C2 or C5), leading to the desired 2,5-disubstituted product.[11][12]
Caption: Synthetic pathway for 2',5'-dichloropropiophenone.
Analytical Differentiation Protocols
Distinguishing between these two isomers is essential for quality control and regulatory compliance in drug development. Spectroscopic and chromatographic methods are the primary tools for this purpose.[13]
Protocol 1: Differentiation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for structural elucidation of these isomers. The substitution pattern creates a unique electronic environment for each proton and carbon atom, resulting in distinct spectra.
¹H NMR Spectroscopy:
2',4'-Dichloropropiophenone: The aromatic region will display three distinct proton signals. The proton at C6' will appear as a doublet. The proton at C5' will be a doublet of doublets, and the proton at C3' will be a doublet.
2',5'-Dichloropropiophenone: The aromatic region will also show three proton signals. The proton at C6' will appear as a doublet. The proton at C4' will be a doublet of doublets, and the proton at C3' will also be a doublet, but with different coupling constants and chemical shifts compared to the 2',4'-isomer.
¹³C NMR Spectroscopy:
The chemical shifts of the chlorinated carbons (C2', C4' vs. C2', C5') and the carbonyl carbon will be different due to the varying electronic effects of the chlorine atoms' positions. The number of signals in the aromatic region will be six for both, but their specific chemical shifts provide a clear fingerprint for each isomer.
Protocol 2: Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to both separate the isomers and confirm their identity.[14]
Objective: To separate and identify 2',4'- and 2',5'-dichloropropiophenone in a sample mixture.
Methodology:
Sample Preparation: Dissolve 1 mg of the sample mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
GC Column Selection: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) for good separation. The slight difference in polarity between the isomers should allow for baseline separation under optimized conditions.
GC Conditions (Example):
Injector Temperature: 250 °C
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 300.
Ion Source Temperature: 230 °C.
Data Analysis & Interpretation:
Retention Time: The two isomers will have slightly different retention times. Typically, the less polar isomer will elute first, although this depends on the specific column and conditions.
Mass Spectrum: Both isomers will exhibit the same molecular ion peak (M⁺) at m/z 202. The key confirmation is the isotopic pattern for two chlorine atoms: a characteristic M:M+2:M+4 ratio of approximately 9:6:1.
Fragmentation Pattern: While the molecular ion will be identical, subtle differences in the relative abundance of fragment ions may be observed. Key fragments would include the loss of the ethyl group ([M-29]⁺) and the propiophenone group. These fragmentation patterns, when compared to a reference library or standard, provide definitive identification.[15]
Caption: Logical workflow for isomer differentiation using GC-MS.
Implications for Drug Development
The significance of accurately synthesizing and identifying these isomers cannot be overstated in a pharmaceutical context.[1] The position of a halogen atom on a phenyl ring can drastically alter a compound's:
Pharmacokinetic Profile: Affecting metabolism by cytochrome P450 enzymes.
Pharmacodynamic Properties: Changing the binding affinity and selectivity for a target receptor or enzyme.[2]
Toxicity Profile: One isomer may be therapeutic while another could be inactive or even toxic.[3]
Therefore, regulatory bodies require stringent characterization of the exact isomeric composition of any active pharmaceutical ingredient (API).[4] The synthetic and analytical protocols detailed here are foundational to meeting these requirements and ensuring the development of safe and effective medicines.
Conclusion
The differentiation between 2',5'-dichloro and 2',4'-dichloro propiophenone is a clear illustration of the principles of positional isomerism. Their distinction begins with the strategic choice of starting materials—p-dichlorobenzene versus m-dichlorobenzene—which dictates the final substitution pattern through the mechanisms of electrophilic aromatic substitution. This structural variance leads to measurable differences in their physicochemical properties and, most importantly, provides the basis for their unambiguous analytical separation and identification by techniques like NMR and GC-MS. For professionals in drug discovery and development, a thorough understanding of these differences is not merely an academic exercise but a critical component of ensuring product purity, efficacy, and safety.
References
Sheehan, J. T. (1946). Synthesis of 2,4-Dichloropropiophenone. Journal of the American Chemical Society.
Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
Application Notes and Protocols for Investigating the Biological Activity of Dichlorinated Chalcones
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-ca...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This scaffold is a privileged structure in medicinal chemistry, with both natural and synthetic chalcones demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The introduction of halogen substituents, particularly chlorine, onto the aromatic rings can significantly modulate the physicochemical properties and biological potency of these molecules.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis and biological evaluation of dichlorinated chalcones. While the initial intent was to focus on derivatives of 2',5'-dichloro-3-phenylpropiophenone, a thorough review of the current scientific literature did not yield specific data on this particular subset of compounds. Therefore, to maintain scientific integrity and provide a broadly applicable resource, this document will focus on the well-documented class of dichlorinated chalcones, offering field-proven insights and methodologies for their investigation.
I. Synthesis of Dichlorinated Chalcones via Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation between an acetophenone and a benzaldehyde in the presence of a base or acid catalyst.[4] For the synthesis of dichlorinated chalcones, either the acetophenone, the benzaldehyde, or both can contain dichloro-substitutions.
Principle of the Claisen-Schmidt Condensation
The reaction involves the formation of a reactive enolate from the acetophenone in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxyketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, i.e., the chalcone.[5]
General Synthesis Protocol
This protocol describes a general method for the synthesis of a dichlorinated chalcone from a dichloroacetophenone and a substituted benzaldehyde.
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Hydrochloric acid (HCl), dilute
Distilled water
Magnetic stirrer and stir bar
Round bottom flask
Ice bath
Procedure:
Reactant Preparation: In a round bottom flask, dissolve the dichloroacetophenone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.
Initiation of Condensation: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (typically 2-3 equivalents).
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the chalcone is often indicated by a color change in the reaction mixture. Allow the reaction to stir at room temperature for several hours (typically 4-24 hours) until completion.
Precipitation and Neutralization: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is neutral. The chalcone product will precipitate out of the solution.
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining base. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of dichlorinated chalcones.
II. Protocols for Biological Evaluation
This section provides detailed, step-by-step protocols for assessing the antimicrobial, anticancer, and anti-inflammatory activities of synthesized dichlorinated chalcones.
A. Antimicrobial Activity
The antimicrobial potential of chalcones is a significant area of research, with many derivatives showing activity against a range of bacteria and fungi.[6][7]
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
96-well microtiter plates
Spectrophotometer
Microplate reader
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Negative control (DMSO or the solvent used to dissolve the chalcone)
Procedure:
Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
Preparation of Chalcone Dilutions: Prepare a stock solution of the dichlorinated chalcone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the chalcone in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations to be tested.
Inoculation: Add the prepared microbial inoculum to each well containing the chalcone dilutions.
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/sterility control (broth only), and a vehicle control (broth with inoculum and the solvent used for the chalcone).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
Determination of MIC: The MIC is the lowest concentration of the chalcone at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Data Presentation:
Compound ID
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
C. albicans MIC (µg/mL)
Dichloro-Chalcone 1
16
32
64
Dichloro-Chalcone 2
8
16
32
Ciprofloxacin
1
0.5
N/A
Fluconazole
N/A
N/A
2
Note: The above data is illustrative. Actual values must be determined experimentally.
B. Anticancer Activity
Chalcones have been extensively studied for their cytotoxic effects on various cancer cell lines.[9][10] Their mechanisms of action often involve inducing apoptosis and inhibiting cell proliferation.[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Synthesized dichlorinated chalcone
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: Prepare various concentrations of the dichlorinated chalcone in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the chalcone. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the chalcone).
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours at 37°C.
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation:
Compound ID
MCF-7 IC₅₀ (µM)
A549 IC₅₀ (µM)
HCT116 IC₅₀ (µM)
Dichloro-Chalcone 1
5.2
8.1
6.5
Dichloro-Chalcone 2
2.8
4.5
3.9
Doxorubicin (Control)
0.5
0.8
0.6
Note: The above data is illustrative. Actual values must be determined experimentally.
Caption: Potential anticancer mechanisms of action for chalcones.
C. Anti-inflammatory Activity
Chalcones are known to possess anti-inflammatory properties, often by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX).[12]
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Materials:
Purified COX-1 and COX-2 enzymes
Arachidonic acid (substrate)
Colorimetric or fluorometric probe (e.g., TMPD or ADHP)
Heme
Reaction buffer (e.g., Tris-HCl)
Synthesized dichlorinated chalcone
Known COX inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
96-well plate
Microplate reader
Procedure:
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer containing heme.
Compound Incubation: Add the synthesized dichlorinated chalcone at various concentrations to the wells of a 96-well plate. Also, include wells for the positive controls (known inhibitors) and a vehicle control (DMSO).
Enzyme Addition: Add the prepared COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric/fluorometric probe to each well.
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the COX activity.
Data Analysis: Calculate the percentage of inhibition of COX activity for each concentration of the chalcone compared to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 inhibition. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Data Presentation:
Compound ID
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
Dichloro-Chalcone 1
15.3
2.1
7.3
Dichloro-Chalcone 2
25.8
1.5
17.2
Indomethacin
0.1
1.5
0.07
Celecoxib
>100
0.05
>2000
Note: The above data is illustrative. Actual values must be determined experimentally.
III. Structure-Activity Relationship (SAR) Insights
The biological activity of chalcones is highly dependent on the nature and position of substituents on their aromatic rings. For dichlorinated chalcones, the position of the chlorine atoms can significantly influence their potency and selectivity. Generally, electron-withdrawing groups like chlorine can enhance the electrophilicity of the α,β-unsaturated system, making it more susceptible to nucleophilic attack by biological targets.[3] The specific substitution pattern on both the acetophenone-derived ring (A-ring) and the benzaldehyde-derived ring (B-ring) will dictate the overall biological profile. A systematic synthesis and evaluation of a library of dichlorinated chalcones with varying substitution patterns is crucial for elucidating detailed SAR.
IV. Conclusion
Dichlorinated chalcones represent a promising class of compounds with diverse biological activities. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of their antimicrobial, anticancer, and anti-inflammatory potential. By employing these standardized methodologies, researchers can generate reliable and reproducible data, contributing to the development of novel therapeutic agents. It is imperative to conduct thorough experimental validation for each new derivative to understand its specific biological profile and potential for further development.
References
Antimicrobial Activity of Chalcones with a Chlorine
Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). PMC.
Protocol for Testing the Antimicrobial Activity of Chalcone Deriv
Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. (n.d.). MDPI.
Synthesis and anti-inflammatory effect of chalcones. (n.d.). PubMed.
Synthesis and anti-inflammatory effect of chalcones and rel
Synthesis and Antimicrobial Activity of Chalcones. (n.d.). JOCPR.
Promising Anti-Inflammatory Effects of Chalcones via Inhibition of Cyclooxygenase, Prostaglandin E 2, Inducible NO Synthase and Nuclear Factor κb Activities. (2019). PubMed.
Claisen-Schmidt Condens
Antimicrobial Activity of Chalcones with a Chlorine
Synthesis and Antimicrobial Activity of Chalcones. (n.d.). JOCPR.
Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone deriv
Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Deriv
Synthesis, In-vitro antibacterial and antioxidant activity of chalcone deriv
Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PMC.
Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Deriv
Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimiz
Chalcones: A review on synthesis and pharmacological activities. (2021). Journal of Applied Pharmaceutical Science.
Recent Advances in the Synthesis and Biological Applications of Prenyl
Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. (n.d.). PubMed.
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC.
Structure-activity relationship of antibacterial chalcones. (n.d.).
Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. (n.d.).
Technical Support Center: Stability of 2',5'-Dichloro-3-phenylpropiophenone under UV Light
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 2',5'-Dichloro-3-phenylpropiophenone under ultraviolet (UV) light. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges in your photochemical experiments.
I. Understanding the Photochemical Behavior of 2',5'-Dichloro-3-phenylpropiophenone
2',5'-Dichloro-3-phenylpropiophenone, as an aromatic ketone, is expected to be photoreactive. The absorption of UV light can promote the molecule to an excited state, initiating a cascade of reactions. The primary photochemical processes for ketones like this are the Norrish Type I and Type II reactions.[1][2]
Norrish Type I Reaction: This involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom (α-cleavage), forming two radical intermediates.[1][2] These radicals can then undergo various secondary reactions, including recombination, decarbonylation, or abstraction of protons from the solvent.
Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl group, leading to the formation of a 1,4-biradical.[1] This biradical can then cleave to form an alkene and an enol (which tautomerizes to a ketone) or cyclize to form a cyclobutanol derivative.[3]
The presence of chloro-substituents on the aromatic ring can influence the photochemistry. Halogenated aromatic ketones have been shown to undergo dehalogenation upon UV irradiation as a major photochemical process.[4] The specific pathway that predominates will depend on various experimental factors.
Potential Photochemical Pathways
Caption: Potential photochemical pathways for 2',5'-Dichloro-3-phenylpropiophenone.
II. Troubleshooting Guide
This section addresses common issues encountered during the UV irradiation of 2',5'-Dichloro-3-phenylpropiophenone.
Q1: My compound is degrading too quickly, or the reaction is uncontrollable. What can I do?
Possible Causes & Solutions:
High UV Lamp Intensity: The rate of photodegradation is directly proportional to the light intensity.
Solution: Reduce the lamp power or increase the distance between the lamp and the reaction vessel. Consider using a less powerful lamp if the reaction is still too fast.[5]
Inappropriate Wavelength: The wavelength of the UV light can significantly impact the reaction pathway and rate.
Solution: Use a light source with a wavelength that corresponds to the absorption maximum of the compound. Using a cutoff filter can eliminate unwanted, higher-energy wavelengths that may lead to non-selective degradation.
Over-irradiation: Prolonged exposure to UV light can lead to the formation of secondary photoproducts and complex mixtures.[6]
Solution: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or UV-Vis spectroscopy.[6][7] Stop the reaction once the desired conversion is achieved.
Q2: I am observing unexpected side products in my reaction mixture. Why is this happening?
Possible Causes & Solutions:
Solvent Effects: The solvent can play a crucial role in the reaction pathway. Protic solvents can participate in hydrogen abstraction, while other solvents might act as photosensitizers or quenchers.
Solution: Screen a variety of solvents (e.g., aprotic non-polar, aprotic polar, protic) to determine the optimal medium for your desired transformation. For example, using ethanol as a solvent can lead to the formation of photosantonic acid from santonin.[6]
Presence of Oxygen: Dissolved oxygen can act as a radical scavenger or participate in photooxidation reactions, leading to a different product profile.
Solution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before and during irradiation to remove dissolved oxygen.[6]
Impure Starting Material: Impurities in the 2',5'-Dichloro-3-phenylpropiophenone can act as photosensitizers or participate in side reactions.
Solution: Ensure the purity of your starting material using appropriate analytical techniques (e.g., NMR, HPLC, melting point) and purify if necessary.
Q3: The reaction is not proceeding, or the conversion is very low. What are the potential reasons?
Possible Causes & Solutions:
Low UV Lamp Intensity or Incorrect Wavelength: The lamp may not be emitting sufficient photons at the required wavelength to excite the molecule.
Solution: Ensure you are using a lamp with an appropriate wavelength and sufficient power.[5] Check the manufacturer's specifications for the lamp's spectral output.
Reaction Vessel Material: Standard borosilicate glass absorbs a significant portion of UV radiation, especially at shorter wavelengths.
Solution: Use reaction vessels made of quartz or other UV-transparent materials to ensure maximum light transmission.
Concentration Effects: At high concentrations, the outer layer of the solution can absorb most of the incident light, preventing it from reaching the bulk of the sample (inner filter effect).
Solution: Perform the reaction at a lower concentration to ensure homogenous irradiation of the solution.
Temperature Effects: Photochemical reactions can be temperature-dependent.
Solution: Control the reaction temperature using a cooling bath or a jacketed reactor to maintain consistent conditions.[6]
III. Frequently Asked Questions (FAQs)
Q: How can I monitor the progress of the photodegradation of 2',5'-Dichloro-3-phenylpropiophenone?
A: Several analytical techniques can be employed to monitor the reaction:
UV-Vis Spectroscopy: This method can track the disappearance of the starting material by monitoring the decrease in its characteristic absorbance peak over time.[7][8]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the starting material and various photoproducts.[8][9] This allows for detailed kinetic analysis.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress, showing the consumption of the starting material and the formation of products.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile photoproducts.[10]
Q: What is a typical experimental setup for a UV stability study?
A: A basic setup includes a UV light source, a reaction vessel, a means of temperature control, and a method for stirring.[11][12]
Caption: A typical experimental setup for a photochemical reaction.
For safety, the entire setup should be enclosed in a light-proof cabinet or shielded with aluminum foil to prevent UV exposure.[13][14]
Q: What are the key experimental parameters to consider and their potential impact?
A: The following table summarizes crucial experimental parameters and their influence on the stability of 2',5'-Dichloro-3-phenylpropiophenone.
Parameter
Potential Impact on Stability
Recommendations
UV Wavelength
Affects which electronic transitions are induced and can influence reaction pathways.
Match the lamp's emission spectrum to the compound's absorption spectrum. Use filters to isolate specific wavelengths.
Light Intensity
Higher intensity generally leads to faster degradation.
Adjust lamp power or distance to control the reaction rate.
Solvent
Can influence reaction mechanisms (e.g., hydrogen abstraction, quenching).
Screen various solvents (polar, non-polar, protic, aprotic) to find the optimal medium.
Concentration
High concentrations can lead to the inner filter effect and side reactions.
Work with dilute solutions for uniform irradiation.
Temperature
Can affect reaction rates and product distribution.
Maintain a constant temperature using a cooling system.[6]
Atmosphere
The presence of oxygen can lead to photooxidation.
Purge with an inert gas (N2 or Ar) to create an oxygen-free environment.[6]
IV. Experimental Protocol: UV Stability Study of 2',5'-Dichloro-3-phenylpropiophenone
This protocol provides a general guideline for assessing the photostability of the target compound.
Sample Preparation: Prepare a stock solution of 2',5'-Dichloro-3-phenylpropiophenone in the chosen solvent at a known concentration (e.g., 10-50 µM).
System Setup:
Set up the photochemical reactor, ensuring the UV lamp is functioning correctly.[6]
Connect the cooling system and set it to the desired temperature (e.g., 20-25 °C).[6]
Place the quartz reaction vessel containing the sample solution and a magnetic stir bar inside the reactor.
Inert Atmosphere: Purge the solution with a gentle stream of inert gas for 15-20 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the experiment.[6]
Irradiation and Monitoring:
Turn on the UV lamp to initiate the reaction.
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture for analysis.
Immediately analyze the aliquots using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the remaining starting material and any major degradation products.[7][9]
Data Analysis: Plot the concentration of 2',5'-Dichloro-3-phenylpropiophenone as a function of irradiation time to determine the degradation kinetics.
Experimental Workflow Diagram
Caption: Workflow for a UV stability study.
V. References
Benchchem. Technical Support Center: Troubleshooting Photochemical Reactions of Santonin.
Shanghai 3S Technology. How to set up a safe experimental environment when using ultraviolet light sources for chemical experiments?
Queen's University Belfast. The application of voltammetric techniques for the detection and monitoring of the photocatalytic degradation.
Wikipedia. Norrish reaction.
RSC Publishing. Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses.
Vernier. Enhancing STEM Education by Integrating Research and Teaching in Photochemistry: An Undergraduate Chemistry Laboratory in Spectr.
ResearchGate. Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry.
YouTube. Guide to UV Lamps in Chemistry Lab (USF).
Chemistry World. How to troubleshoot experiments.
ResearchGate. Study of photodegradation processes of environmental organic pollutants by UV spectrophotometry, liquid chromatography with UV and MS detection and chemometric methods.
Slideshare. presentation on norrish type 1 and norrish type 2.
Pharmaceutical Outsourcing. Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.
ScienceDirect. Determining the ultraviolet radiation dose experienced by aerosols using ultraviolet-sensitive dyes.
Photochemical & Photobiological Sciences. Norrish' type I and II reactions and their role in the building of photochemical science.
YouTube. Troubleshooting and optimizing lab experiments.
ResearchGate. Real Time Monitoring for the Degradation of Organic Compounds by Heterogeneous Photocatalytic Processes With Tio2: Review.
Reddit. Starter kit for photochemistry experiments?
Chemistry LibreTexts. Organic Photochemistry.
IJRPR. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
Lidsen. Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature.
CORE. Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless.
PMC. Different spectrophotometric methods for simultaneous quantitation of Vericiguat and its alkaline degradation product: a comparative study with greenness profile assessment.
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
S-prep GmbH. UV Degradation Studies of Polyisoprene Rubbers Using the Photoprobe.
Definitive Guide to Mass Spectrometry Fragmentation of Dichlorinated Propiophenones
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of dichlorinated propiophenones. This content is designed for researchers and forensic scientists requiring high...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of dichlorinated propiophenones. This content is designed for researchers and forensic scientists requiring high-fidelity differentiation of these isomeric precursors.
Executive Summary: The Isomer Identification Challenge
Dichlorinated propiophenones (e.g., 2,4-dichloro-, 3,4-dichloro-, and 2,6-dichloropropiophenone) are critical analytical targets, primarily serving as key precursors in the synthesis of designer drugs such as dichlorinated cathinones (e.g., 2,4-DMMC). In forensic and pharmaceutical analysis, the "Product" under evaluation is the Optimized Fragmentation Analysis Protocol , which is compared here against standard Low-Resolution Library Screening .
While standard screening often fails to distinguish positional isomers due to spectral similarity, an optimized protocol leveraging specific ion ratios (McLafferty vs.
-cleavage) and retention indices provides a robust mechanism for differentiation.
Feature
Optimized Fragmentation Analysis
Standard Library Screening
Differentiation Capability
High (Resolves Positional Isomers)
Low (Class Identification Only)
Key Mechanism
Ion Ratio Analysis ( 174/173) & RT
Spectral Matching (Dot Product)
Sensitivity
High (Targeted SIM Mode)
Medium (Full Scan)
False Positive Rate
< 1% (with RT lock)
> 15% (for isomers)
Mechanistic Principles of Fragmentation
To accurately interpret the mass spectra of dichlorinated propiophenones (
, MW 202), one must understand the three competing fragmentation pathways driven by the radical cation site on the carbonyl oxygen.
Pathway A:
-Cleavage (Dominant)
The most abundant ion in the spectrum arises from
-cleavage adjacent to the carbonyl group.
Mechanism: Homolytic cleavage of the bond between the carbonyl carbon and the ethyl group (
).
Result: Loss of an ethyl radical (
, 29 Da) to form the resonance-stabilized dichlorobenzoyl cation .
Diagnostic Ion:
173 (Base Peak for ).
Isotope Pattern: Distinctive
pattern at 173, 175, 177 due to two chlorine atoms.
Pathway B: McLafferty Rearrangement
This pathway distinguishes propiophenones (which possess a
-hydrogen) from acetophenones.
Mechanism: A site-specific rearrangement where a
-hydrogen from the terminal methyl group transfers to the carbonyl oxygen via a six-membered transition state, followed by -cleavage.
Result: Elimination of a neutral ethene molecule (
, 28 Da).
Diagnostic Ion:
174 (Odd-electron radical cation, ).
Critical Insight: The abundance of this ion is sensitive to steric hindrance at the ortho position, making it a potential discriminator between 2,x- and 3,x- isomers.
Pathway C: Inductive Ring Cleavage
Mechanism: Heterolytic cleavage of the carbonyl-phenyl bond from the benzoyl cation.
Result: Loss of carbon monoxide (CO, 28 Da).
Diagnostic Ion:
145 (Dichlorophenyl cation, ).
Visualization of Fragmentation Pathways
The following diagram illustrates the competing pathways for a generic dichlorinated propiophenone.
Figure 1: Competing fragmentation pathways for dichlorinated propiophenones. The
-cleavage pathway (blue) is dominant.
Comparative Analysis: Isomer Differentiation
The primary challenge in analyzing these compounds is the spectral similarity between regioisomers (e.g., 2,4-dichloro vs. 3,4-dichloro).
Spectral Overlap
Both isomers exhibit the same major ions (
173, 145, 202). However, subtle differences in the McLafferty Ratio () can be observed.
3,4-Dichloropropiophenone: The ortho positions are unsubstituted hydrogens. The formation of the six-membered transition state for the McLafferty rearrangement is unhindered.
Observation: Distinct peak at
174 (typically 15-25% of base peak).
2,4-Dichloropropiophenone: An ortho-chlorine atom is present.[1] Steric interaction between the bulky chlorine and the carbonyl oxygen can distort the planarity required for
-hydrogen abstraction.
Observation: The
174 peak may be suppressed relative to the 3,4-isomer, often appearing closer to the theoretical isotope abundance of the 173 peak (~8-9%).
Note: Abundances are approximate and instrument-dependent. Differentiation must be confirmed via Retention Time.
Experimental Protocol: Self-Validating Identification System
To ensure scientific integrity, this protocol uses a dual-validation system: Retention Time Locking + Ion Ratio Confirmation .
Step 1: GC-MS Acquisition Parameters
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: Splitless mode, 250°C.
Oven Program:
Start at 50°C (hold 1 min).
Ramp 20°C/min to 280°C.
Hold 5 min.
MS Source: Electron Ionization (EI), 70 eV, 230°C.
Scan Mode: Full Scan (40-450 amu) for identification; SIM (
202, 173, 174, 145) for trace quantification.
Step 2: Validation Workflow (Logic Diagram)
Figure 2: Step-by-step logic for validating dichlorinated propiophenone identity.
Step 3: Data Interpretation
Extract Ion Chromatograms (EIC): Plot
173.
Calculate Retention Indices (RI): Compare against a standard alkane ladder.
Expectation: 2,4-dichloro isomers typically elute before 3,4-dichloro isomers on non-polar (5% phenyl) columns due to lower boiling points caused by the ortho-effect (reduced intermolecular forces).
Calculate Ion Ratio:
.
If
deviates >10% from the reference standard, suspect co-elution or a different isomer.
References
United Nations Office on Drugs and Crime (UNODC). (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,4-Dichloropropiophenone. NIST Chemistry WebBook, SRD 69. Retrieved from
Gautam, L., Shanmuganathan, A., & Cole, M. D. (2013). Forensic Analysis of Cathinones. Forensic Science Review, 25(1/2), 47-74. Retrieved from
BenchChem. (2025). Technical Guide: Reactivity and Analysis of Dichlorinated Phenylpropanone Isomers. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 123467, 2',4'-Dichloropropiophenone. Retrieved from